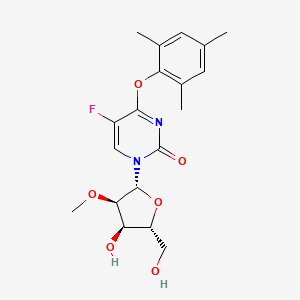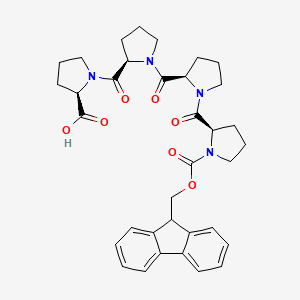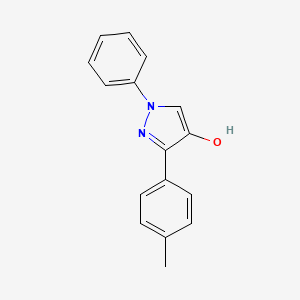
1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol
Übersicht
Beschreibung
1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol is a heterocyclic compound with the molecular formula C16H14N2O and a molecular weight of 250.30 g/mol . This compound is part of the pyrazole family, known for its diverse pharmacological properties. The structure consists of a pyrazole ring substituted with phenyl and p-tolyl groups, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol typically involves the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine under solvent-less conditions . This method is efficient, requiring minimal reaction time and simple workup procedures. The reaction conditions often include a base-catalyzed Claisen-Schmidt condensation reaction, which is a common method for constructing pyrazole-based chalcones . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol has numerous applications in scientific research, including:
Biology: The compound exhibits potential biological activities, such as antileishmanial and antimalarial properties. It is used in molecular docking studies to explore its interactions with biological targets.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For example, in antileishmanial activity, the compound interacts with the Lm-PTR1 enzyme, inhibiting its function and leading to the death of the parasite . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol can be compared with other pyrazole derivatives, such as:
1-Phenyl-1H-pyrazol-3-ol: This compound has a similar structure but lacks the p-tolyl group, which may affect its biological activity and chemical reactivity.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: This derivative has a methyl group instead of a p-tolyl group, leading to different pharmacological properties.
1-Phenyl-3-methyl-5-pyrazolone: Another related compound with distinct chemical and biological characteristics due to the presence of a pyrazolone ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-1-phenylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-7-9-13(10-8-12)16-15(19)11-18(17-16)14-5-3-2-4-6-14/h2-11,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEUENINDJXAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


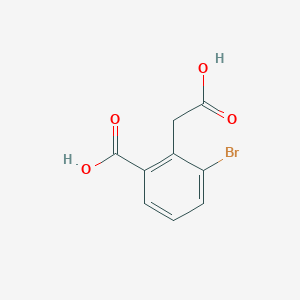

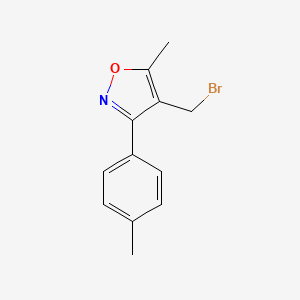


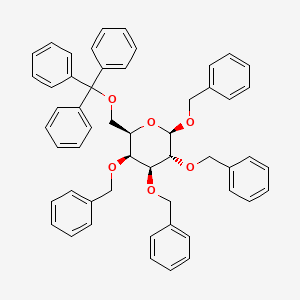

![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide](/img/structure/B1447144.png)
